(4S)-7-溴-2,3,4,5-四氢-1,4-亚甲基苯并[b][1,4]二氮杂卓
描述
“(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine” belongs to the class of compounds known as benzodiazepines . Benzodiazepines are essential structural motifs commonly found in biologically active compounds and pharmaceutical agents .
Synthesis Analysis
The synthesis of benzodiazepines remains a continuous challenge for synthetic chemists . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Chemical Reactions Analysis
Benzodiazepines, including “(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine”, can undergo various chemical reactions. For instance, a one-pot synthesis method involves a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .科学研究应用
抗癌研究
苯并二氮杂卓类药物因其抗癌特性而被探索。 (4S)-7-溴衍生物可以用于研究其对癌细胞的作用机制以及作为化学治疗剂的潜在用途。
这些应用中的每一个都代表着重要的研究领域,有可能导致新型治疗剂的开发,并加深我们对各种疾病的理解。 (4S)-7-溴衍生物以其独特的结构,可能比目前使用的其他苯并二氮杂卓类药物具有独特的优势 .
未来方向
Benzodiazepines, including “(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine”, continue to be an area of active research due to their wide range of biological activities . Future directions may include the development of new synthetic strategies, the exploration of their biological properties, and their potential use in the pharmaceutical sector .
作用机制
Target of Action
Benzodiazepines, a class of compounds to which this compound belongs, are known to mediate their cns-depressant activity through the neurotransmitter gamma-amino butyric acid (gaba) .
Mode of Action
Benzodiazepines typically work by enhancing the effect of the neurotransmitter gaba . This results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
It’s known that benzodiazepines affect the gabaergic pathway . GABA is the major inhibitory neurotransmitter in the brain, and benzodiazepines enhance its effect, leading to the various therapeutic effects of these drugs .
Pharmacokinetics
Benzodiazepines as a class have been studied extensively, and their pharmacokinetic properties are well-known . These properties can vary significantly among different benzodiazepines, affecting their onset of action, duration of effect, and suitability for different indications .
Result of Action
The enhancement of gaba’s effect by benzodiazepines typically results in decreased neuronal excitability, which can lead to effects such as sedation, hypnosis, decreased anxiety, muscle relaxation, and anticonvulsant activity .
Action Environment
Factors such as the patient’s age, liver function, and concurrent medications can affect the metabolism and therefore the effectiveness and potential side effects of benzodiazepines .
生化分析
Biochemical Properties
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptor, where it acts as an agonist, enhancing the inhibitory effects of GABA in the central nervous system . This interaction is crucial for its anxiolytic and sedative properties. Additionally, (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine binds to other proteins and enzymes, influencing their activity and contributing to its overall biochemical profile.
Cellular Effects
The effects of (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the GABA receptor leads to a decrease in neuronal excitability, which can affect neurotransmission and overall brain function . Furthermore, (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine has been shown to impact the expression of genes involved in stress response and metabolic pathways, thereby altering cellular homeostasis.
Molecular Mechanism
At the molecular level, (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine exerts its effects through several mechanisms. It binds to the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the inhibitory effects of this neurotransmitter . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability. Additionally, (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine may inhibit or activate other enzymes and proteins, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects.
Dosage Effects in Animal Models
The effects of (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant toxicity. Exceeding this range can result in detrimental effects on animal health, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted through the urine. These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, its distribution within various tissues can affect its pharmacological profile and therapeutic efficacy. The interactions with transporters and binding proteins play a crucial role in determining the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
(9S)-5-bromo-1,8-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-7-1-2-10-9(5-7)12-8-3-4-13(10)6-8/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHHOQYXBGIFB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]1NC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159570 | |
Record name | (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1638604-47-3 | |
Record name | (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638604-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。